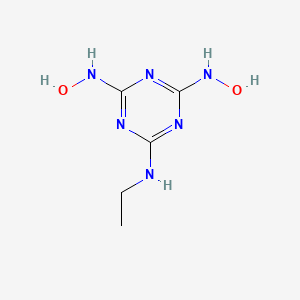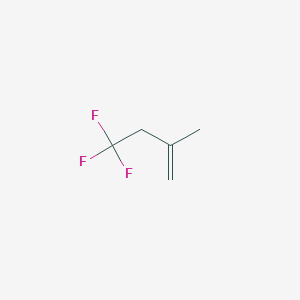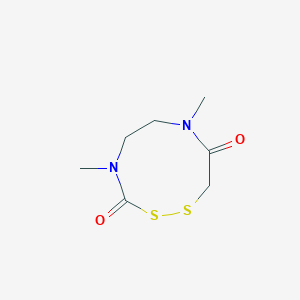
4,7-Dimethyl-1,2,4,7-dithiadiazonane-3,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Dimethyl-1,2,4,7-dithiadiazonane-3,8-dione is a sulfur-nitrogen heterocyclic compound. It is known for its unique structural properties and potential applications in various fields, including organic electronics and materials science. The compound’s structure features two sulfur atoms and two nitrogen atoms, which contribute to its reactivity and versatility in chemical synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethyl-1,2,4,7-dithiadiazonane-3,8-dione typically involves the reaction of diaminomaleonitrile with sulfur sources under controlled conditions. One common method includes the use of diaminomaleonitrile and elemental sulfur in the presence of a suitable solvent and catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
4,7-Dimethyl-1,2,4,7-dithiadiazonane-3,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace one or more atoms in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4,7-Dimethyl-1,2,4,7-dithiadiazonane-3,8-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and liquid crystals
Mecanismo De Acción
The mechanism of action of 4,7-Dimethyl-1,2,4,7-dithiadiazonane-3,8-dione involves its interaction with molecular targets through its sulfur and nitrogen atoms. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The compound’s unique structure allows it to participate in various chemical pathways, making it a versatile tool in synthetic chemistry .
Comparación Con Compuestos Similares
Similar Compounds
4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione: A structurally similar compound with different functional groups and applications.
4,4′-([1,2,5]Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline): Another sulfur-nitrogen heterocycle with applications in organic electronics.
Uniqueness
4,7-Dimethyl-1,2,4,7-dithiadiazonane-3,8-dione is unique due to its specific arrangement of sulfur and nitrogen atoms, which imparts distinct reactivity and properties
Propiedades
Número CAS |
189338-81-6 |
|---|---|
Fórmula molecular |
C7H12N2O2S2 |
Peso molecular |
220.3 g/mol |
Nombre IUPAC |
4,7-dimethyl-1,2,4,7-dithiadiazonane-3,8-dione |
InChI |
InChI=1S/C7H12N2O2S2/c1-8-3-4-9(2)7(11)13-12-5-6(8)10/h3-5H2,1-2H3 |
Clave InChI |
FZVKQVKTYJXVIJ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(C(=O)SSCC1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


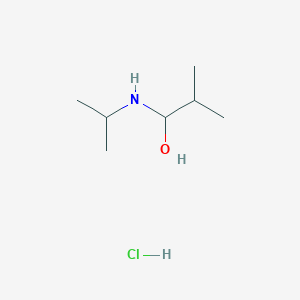

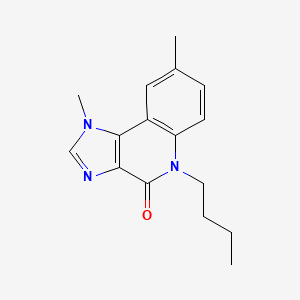
![(3beta,5alpha)-3-[4-(Triphenylphosphaniumyl)butyl]cholestane bromide](/img/structure/B14267408.png)
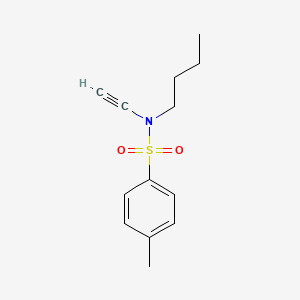
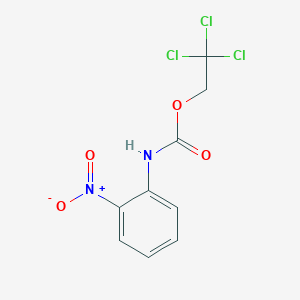
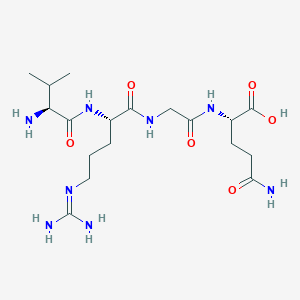
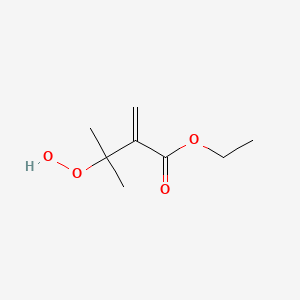
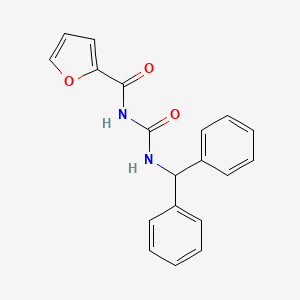
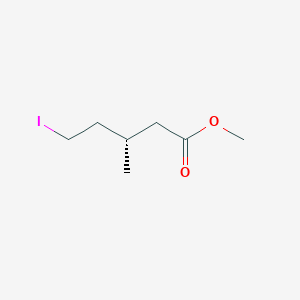
![1,1'-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(2-ethenylbenzene)](/img/structure/B14267444.png)
![2-butan-2-yl-6-[(E)-hydroxyiminomethyl]phenol](/img/structure/B14267455.png)
